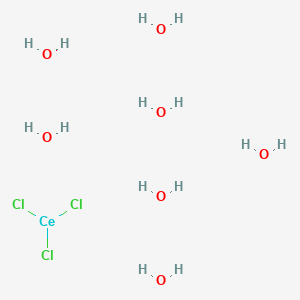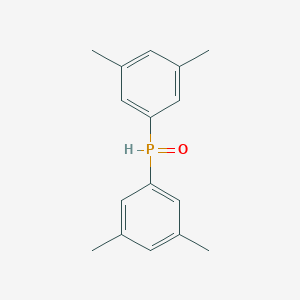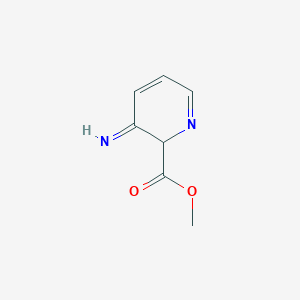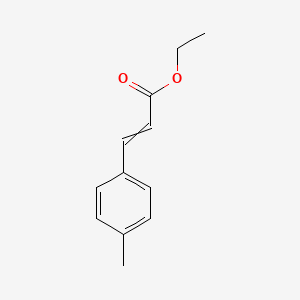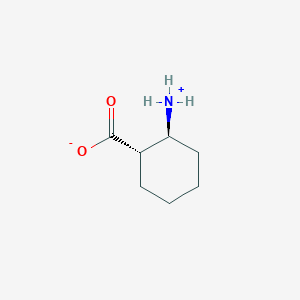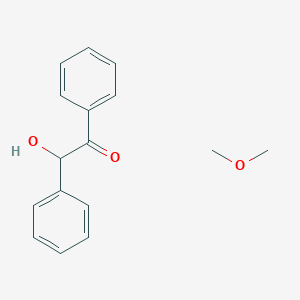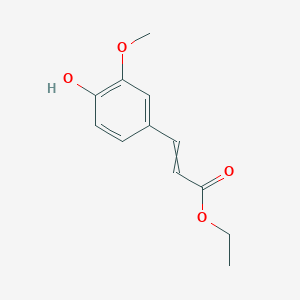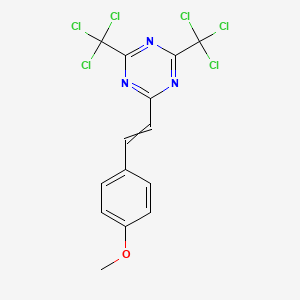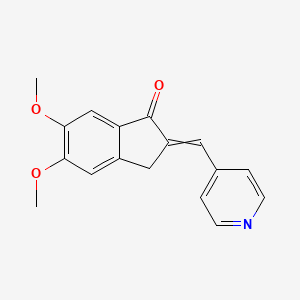
1,3-Propylenediphosphonic Acid
Overview
Description
1,3-Propylenediphosphonic Acid is a useful research compound. Its molecular formula is C3H10O6P2 and its molecular weight is 204.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrothermal Synthesis and Crystal Structure : A study by Serpaggi and Férey (1998) detailed the hydrothermal synthesis of lanthanide and yttrium propylenediphosphonates, including the crystal structure of gadolinium compounds. This research contributes to understanding the synthesis and structural properties of such compounds for potential applications in material science (Serpaggi & Férey, 1998).
Applications in Organic Synthesis : Vishwanatha et al. (2013) discussed Propanephosphonic Acid Anhydride (T3P®) as a versatile reagent in organic synthesis, indicating its use in a range of chemical reactions, which might be relevant for research involving 1,3-Propylenediphosphonic Acid (Vishwanatha et al., 2013).
Solvent Extraction of Precious Metals : Research by Chowdhury and Kamata (1997) explored the use of bifunctional phosphonates, like this compound, for the solvent extraction of gold from hydrochloric acid solutions, highlighting its potential in precious metal recovery (Chowdhury & Kamata, 1997).
Synthesis and Antiviral Potential : Naidu et al. (2012) reported the use of this compound derivatives in the synthesis of compounds with significant antiviral activity, pointing towards its potential in pharmaceutical applications (Naidu et al., 2012).
Nanocomposites and Dielectric Properties : Kim et al. (2009) studied the modification of BaTiO(3) nanoparticles with phosphonic acid, including this compound, for high-energy density nanocomposites, which are important in electronic and energy storage applications (Kim et al., 2009).
Adhesive Polymers for Dental Applications : Catel et al. (2014) synthesized polymerizable this compound derivatives for use in dental adhesives, illustrating its utility in medical and dental material sciences (Catel, Fischer, & Moszner, 2014).
Degradation of Polymers : Mitova et al. (2013) explored the use of phosphonic acids in the degradation of polymers like polyurethanes, which has implications for recycling and environmental applications (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).
properties
IUPAC Name |
3-phosphonopropylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O6P2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H2,4,5,6)(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVPFLXCHEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



